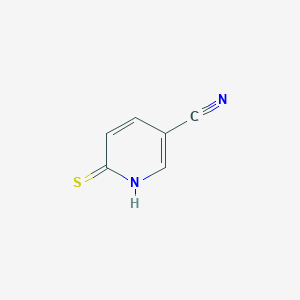

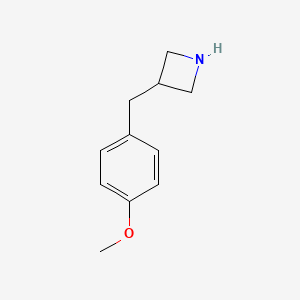

![molecular formula C12H15F3N2O B1355939 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol CAS No. 954274-37-4](/img/structure/B1355939.png)

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol, also known by its chemical formula C<sub>11</sub>H<sub>13</sub>F<sub>3</sub>N<sub>2</sub>O , is a synthetic compound with interesting properties. Let’s explore further.

Synthesis Analysis

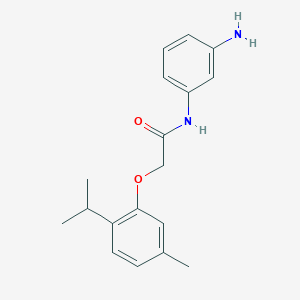

Molecular Structure Analysis

The molecular structure of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is crucial for understanding its properties and interactions. Unfortunately, I don’t have access to a specific crystal structure for this compound. However, you can explore databases like the Cambridge Structural Database (CSD) or PubChem for more detailed structural information.

Chemical Reactions Analysis

The reactivity of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol depends on its functional groups. Investigating its reactions with other compounds, such as nucleophiles or electrophiles, would provide insights into its chemical behavior.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

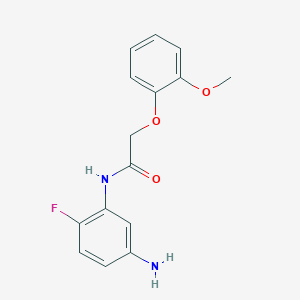

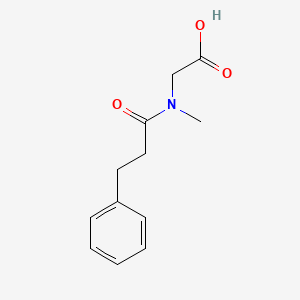

Synthesis and Analgesic Activities

Research has explored the analgesic and anti-inflammatory properties of compounds related to 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. For example, a series of related compounds demonstrated significant analgesic activity, with some being more potent than reference compounds like glafenine and aminopyrine (Manoury et al., 1979).

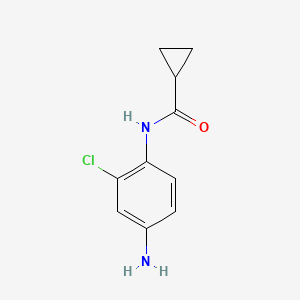

Stereoselective Synthesis of Piperidine Alkaloids

Another study focused on the synthesis of trifluoro-substituted analogues of piperidine alkaloids, including 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. This work is significant for its potential applications in medicinal chemistry (Bariau et al., 2006).

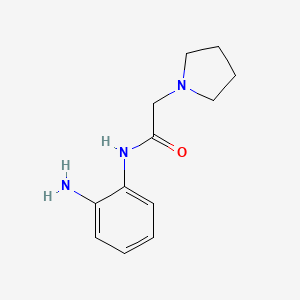

Anti-tuberculosis Activity

A novel piperidinol analogue was identified with anti-tuberculosis activity, demonstrating the therapeutic potential of compounds structurally similar to 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (Sun et al., 2009).

Anti-cancer Activity

Research into the anti-cancer activity of 1,2,4-triazole derivatives, which are structurally related to 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol, has shown considerable promise against cancer cells in mice (Arul & Smith, 2016).

Crystal Structure and Anti-TB Activity

The crystal structures of related compounds have been studied, revealing their active properties against multidrug-resistant tuberculosis strains (Souza et al., 2013).

Inhibitors of Soluble Epoxide Hydrolase

A study identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, illustrating the compound's potential in various disease models (Thalji et al., 2013).

Aurora Kinase Inhibition for Cancer Treatment

Compounds similar to 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol have been studied as inhibitors of Aurora A kinase, indicating their potential use in cancer treatment (ヘンリー,ジェームズ, 2006).

Synthesis of Neurokinin Substance P Receptor Antagonists

Enantiopure cis-2-phenyl-3-piperidinol, structurally related to the compound , is a key synthon for neurokinin substance P receptor antagonists, important in neuroscience research (Liang et al., 2005).

Novel Insecticides Development

Research on 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine, structurally akin to 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol, shows potential in developing new insecticides with unique modes of action (Cai et al., 2010).

Safety And Hazards

As with any chemical compound, safety considerations are vital. While I don’t have specific safety data for this compound, it’s essential to handle it with care, especially when working with potentially hazardous reagents.

Zukünftige Richtungen

Research on 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol could explore its potential applications, such as drug development, materials science, or catalysis. Investigating its biological activity, toxicity, and stability would guide future studies.

Eigenschaften

IUPAC Name |

1-[2-amino-4-(trifluoromethyl)phenyl]piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c13-12(14,15)8-1-2-11(10(16)7-8)17-5-3-9(18)4-6-17/h1-2,7,9,18H,3-6,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFWLSMDOJHTTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1355881.png)

![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)

![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)

![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)